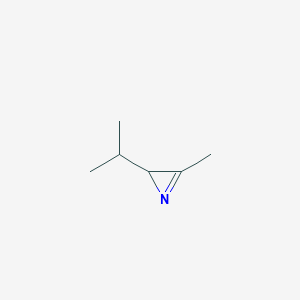

3-Methyl-2-(propan-2-yl)-2H-azirene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60349-73-7 |

|---|---|

Molecular Formula |

C6H11N |

Molecular Weight |

97.16 g/mol |

IUPAC Name |

3-methyl-2-propan-2-yl-2H-azirine |

InChI |

InChI=1S/C6H11N/c1-4(2)6-5(3)7-6/h4,6H,1-3H3 |

InChI Key |

QDWUXNIBWIWTRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC1C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2h Azirine Derivatives

Classical and Modern Approaches to 2H-Azirine Ring Formation

The synthesis of the 2H-azirine ring, a highly strained three-membered heterocycle, can be achieved through several established and contemporary chemical transformations. diva-portal.org These methods typically involve ring formation through cyclization, rearrangement, or oxidation reactions starting from various acyclic or heterocyclic precursors.

Thermolytic Decomposition of Vinyl Azides and Related Nitrene Intermediates

One of the most common methods for synthesizing 2H-azirines involves the thermal or photochemical decomposition of vinyl azides. diva-portal.orgnih.gov This reaction is believed to proceed through a highly reactive vinyl nitrene intermediate, which subsequently undergoes an intramolecular cyclization to form the strained azirine ring. nih.govnih.govrsc.org The thermolysis of terminal vinyl azides (where the carbon bearing the azide (B81097) group is not further substituted) often yields nitriles as the primary product. d-nb.info However, for substituted vinyl azides, the formation of 2H-azirines is a favorable pathway. diva-portal.orgd-nb.info

The synthesis of 3-Methyl-2-(propan-2-yl)-2H-azirene via this method would start from the corresponding vinyl azide, 4-azido-2-methylpent-2-ene. Upon heating, this precursor is expected to lose molecular nitrogen to form the transient vinyl nitrene, which then cyclizes to the target 2H-azirine. nih.gov High temperatures during thermolysis generally favor a clean conversion to the 2H-azirine. diva-portal.org Continuous flow photochemistry has also been employed as a safe and efficient method for this transformation. researchgate.net

| Method | Reagents/Conditions | Precursor Type | General Findings | Citations |

| Thermolysis | Toluene, reflux | β-aryl vinyl azides | Efficient for preparing indoles via 2H-azirine intermediates. | nih.gov |

| Photolysis | UV light (e.g., 365-450 nm), anhydrous diethyl ether, low temp (-15 °C) | Substituted vinyl azides | Can generate highly strained 2H-azirines, including those unsubstituted at the C-3 position. d-nb.info Enables safe consumption of hazardous azides. researchgate.net | d-nb.inforesearchgate.net |

| Flow Thermolysis | Toluene, continuous flow reactor | Vinyl azides | Allows for controlled generation and in-situ trapping of 2H-azirines with nucleophiles. | researchgate.net |

Oxidation of Corresponding Aziridines

The direct oxidation of a corresponding saturated aziridine (B145994) ring offers a straightforward route to the 2H-azirine double bond. diva-portal.org Various oxidizing agents have been explored for this transformation. A notable example is the Swern oxidation, which has been successfully used to convert aziridine-2-carboxylic esters into 2H-azirine-2-carboxylic esters. ru.nl This method is particularly valuable as it can be used for the synthesis of optically active 2H-azirines from chiral aziridines, often with retention of stereochemistry at the C2 position. ru.nl

For the synthesis of this compound, the precursor would be 3-methyl-2-(propan-2-yl)aziridine. Oxidation of this secondary amine to the corresponding imine (the 2H-azirine) can be accomplished using specific oxidation protocols. While N-chlorination followed by base-induced dehydrochlorination is one approach, direct oxidation methods like the Swern protocol can offer better yields. ru.nl

| Oxidation Method | Reagents | Key Features | Citations |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Mild conditions; effective for converting aziridine esters to azirine esters; preserves stereochemistry. | diva-portal.orgru.nl |

| Two-Step Halogenation/Elimination | tert-Butyl hypochlorite, then base | An alternative to direct oxidation, but can result in moderate yields. | ru.nl |

Neber Rearrangement and its Modified Protocols for Substituted Azirines

The Neber rearrangement is a classical method for converting ketoximes into α-amino ketones, a process that proceeds through a 2H-azirine intermediate. organicreactions.org The reaction typically involves the treatment of an O-sulfonylated ketoxime with a base. organicreactions.org The base abstracts an α-proton, leading to a nitrene intermediate that cyclizes to the 2H-azirine. Subsequent hydrolysis of the azirine yields the α-amino ketone. organicreactions.org By isolating the intermediate before hydrolysis, the Neber rearrangement serves as a viable synthesis for 2H-azirines. ntu.edu.sg A modified version of this reaction, developed by Smith, utilizes N,N,N-trimethylhydrazonium iodides as precursors. organicreactions.org

To synthesize this compound using this method, one would start with the oxime of 4-methylpentan-2-one. After converting the oxime hydroxyl to a good leaving group (e.g., a tosylate), treatment with a base like sodium ethoxide would induce the rearrangement to form the target azirine. ntu.edu.sg A limitation of the Neber reaction is that it generally requires the methylene (B1212753) protons to be sufficiently acidic, often necessitating an adjacent electron-withdrawing group. ntu.edu.sg

| Rearrangement Type | Typical Precursor | Base/Conditions | Key Aspects | Citations |

| Classical Neber | O-sulfonyl ketoximes | Sodium or potassium ethoxide | A foundational method; proceeds via an azirine intermediate which can be isolated. | organicreactions.orgntu.edu.sg |

| Modified Neber (Smith) | N,N,N-trimethylhydrazonium iodides | Base | An alternative to the classical O-sulfonate pathway. | organicreactions.org |

Isomerization Reactions from Isoxazole (B147169) Precursors: Photochemical and Thermal Pathways

The ring contraction of isoxazoles represents a powerful and versatile method for accessing 2H-azirines, particularly those with functional groups at the C2 position. researchgate.netnih.gov This transformation can be initiated photochemically, thermally, or with the aid of catalysts. researchgate.netspbu.ru The isomerization of isoxazoles with a heteroatom substituent at the C5 position, such as 5-chloroisoxazoles, is especially useful. nih.gov Catalytic isomerization with reagents like iron(II) chloride (FeCl₂) can efficiently generate azirine-2-carbonyl chlorides, which are versatile intermediates for a wide range of azirine derivatives. nih.gov

The mechanism is thought to involve the cleavage of the weak N-O bond in the isoxazole ring, followed by a 1,3-cyclization to form the 2H-azirine. nih.gov DFT calculations suggest that catalysts can facilitate this process by complexing with the isoxazole. nih.gov Photochemical rearrangement of 2-carbonyl-3-phenyl-2H-azirine to 3,5-diphenylisoxazole (B109209) is known to proceed through a triplet vinylnitrene intermediate, indicating the reversible nature of this transformation under certain conditions. researchgate.net

| Isomerization Method | Reagents/Conditions | Precursor Type | Notes | Citations |

| Catalytic | FeCl₂ | 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Efficiently generates 2H-azirine-2,2-dicarbonyl dichlorides. | nih.gov |

| Photochemical | UV light | 2-Carbonyl-2H-azirines | Can isomerize to isoxazoles, indicating a reversible pathway. | spbu.ruresearchgate.net |

| Thermal | Heating | 5-(2H-azirin-2-yl)oxazoles | Can lead to further intramolecular ring-to-ring isomerization to form fused heterocyclic systems. | nih.gov |

Catalytic Strategies for 2H-Azirine Synthesis

Catalytic methods provide efficient and often milder alternatives to classical stoichiometric reactions for the synthesis of 2H-azirines. These strategies focus on enhancing reaction rates, improving selectivity, and reducing waste.

Oxidative Cyclization of Enamine Derivatives

The oxidative cyclization of enamines has emerged as a practical and efficient method for constructing the 2H-azirine ring. researchgate.net This approach avoids harsh conditions and hazardous reagents like azides that are common in other methods. researchgate.net A particularly effective protocol employs molecular iodine as a mild oxidant under transition-metal-free conditions. organic-chemistry.orgnih.gov The reaction is generally scalable and proceeds by converting readily accessible enamine precursors into a variety of 2H-azirine derivatives. organic-chemistry.orgnih.gov

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have also been successfully used to convert enamine derivatives into their corresponding 2H-azirines in moderate to good yields. chim.it This method is effective for α-substituted enamines, and the resulting 2-aryl-2H-azirines can be used as precursors for other valuable heterocycles like indole-3-carbonitriles through thermal rearrangement. chim.it

| Oxidative System | Reagents | Substrate Scope | Key Advantages | Citations |

| Iodine-Mediated | I₂, Cs₂CO₃ | Various enamines | Transition-metal-free, mild conditions, operational simplicity, scalable. | researchgate.netorganic-chemistry.orgnih.gov |

| Hypervalent Iodine | Phenyliodine(III) diacetate (PIDA) | Enaminones, enamine esters | Good functional group tolerance, works well for α-substituted enamines. | chim.it |

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers efficient and selective routes to 2H-azirine derivatives. Catalysts based on copper, rhodium, and iron have been particularly effective.

A combination of a copper catalyst and a photoredox catalyst can facilitate the selective imination of unactivated C-H bonds under mild conditions. organic-chemistry.org The process involves the trapping of iminyl radicals by copper ions, leading to high-valent Cu(III) imine intermediates that subsequently form nitrenes and then furnish 2H-azirines. organic-chemistry.org

Rhodium catalysts have also proven valuable in the synthesis of 2H-azirines. For instance, Rh(III)-catalysis has been used to synthesize 2-nitro-2H-azirine derivatives from β-nitrooxime ethers via an sp³ C–H activation process. thieme-connect.com This method is characterized by low catalyst loading and mild reaction conditions. thieme-connect.com Furthermore, rhodium-catalyzed rearrangements of α-oximino ketenes, derived from α-diazo oxime ethers, provide a pathway to 2H-azirines that possess quaternary centers. organic-chemistry.org Rhodium catalysis is also employed in the synthesis of 2-halo-2H-azirine-2-carboxylic acid esters and amides from 5-heteroatom-substituted 4-haloisoxazoles. organic-chemistry.org

Iron-catalyzed reactions have also been developed for the functionalization of 2H-azirines. An iron-catalyzed C(sp³)–H acyloxylation of aryl-2H-azirines using hypervalent iodine(III) reagents yields a variety of monoacyloxylated 3-aryl-2H-azirines. organic-chemistry.org

| Catalyst | Precursor | Product | Key Features |

| Copper/Photoredox | Compounds with unactivated C-H bonds | 2H-Azirines | Mild conditions, selective imination |

| Rhodium(III) | β-nitrooxime ethers | 2-Nitro-2H-azirines | Low catalyst loading, mild conditions, sp³ C–H activation |

| Rhodium | α-diazo oxime ethers | 2H-Azirines with quaternary centers | Rearrangement of α-oximino ketenes |

| Rhodium | 5-heteroatom-substituted 4-haloisoxazoles | 2-Halo-2H-azirine-2-carboxylates | Convenient gram-scale method |

| Iron | Aryl-2H-azirines | Monoacyloxylated 3-aryl-2H-azirines | C(sp³)–H acyloxylation |

C-H Bond Activation and Imination Strategies

C-H bond activation has emerged as a powerful tool for the synthesis of complex molecules, including 2H-azirines. Rhodium(III)-catalyzed synthesis of 2-nitro-2H-azirines from β-nitrooxime ethers proceeds via an sp³ C-H activation and pivalic acid elimination. thieme-connect.com This approach demonstrates good functional group tolerance and provides the desired products in good yields under mild conditions. thieme-connect.com

Another strategy involves the combination of a copper catalyst and a photoredox catalyst to achieve selective imination of unactivated C-H bonds. organic-chemistry.org This dual catalytic system generates iminyl radicals, which are then trapped by copper to form high-valent Cu(III) imine intermediates. These intermediates subsequently transform into nitrenes, which then cyclize to afford 2H-azirines. organic-chemistry.org This method has been successfully applied to the synthesis of α-acylamino cyclopentanones through a ring-expansion rearrangement of cyclobutyl oxime derivatives. organic-chemistry.org

Functionalization of Alkynes as Precursors

Alkynes serve as versatile precursors for the synthesis of 2H-azirines. A catalyst-free tandem annulation reaction has been developed for the synthesis of 2,2-disulfonyl-2H-azirines from terminal alkynes. nih.gov This method utilizes sodium sulfinates and tert-butyl nitrite (B80452) to generate sulfonyl and NO radicals, which initiate and terminate the tandem annulation process. nih.gov This approach offers a straightforward and conceptually novel route to 2H-azirines, avoiding the need for pre-activation of starting materials. nih.gov

Gold-catalyzed reactions have also been employed to synthesize functionalized pyridines from 2-propargyl 2H-azirine derivatives. nih.gov This transformation represents an intramolecular transfer of an alkenyl nitrene to an alkyne and is characterized by low catalyst loading, high efficiency, and broad functional-group tolerance. nih.gov

Asymmetric Synthesis of Chiral 2H-Azirine Derivatives

The development of asymmetric methods for the synthesis of chiral 2H-azirines is of significant importance due to the utility of these compounds as precursors for a variety of chiral aziridine and amine derivatives with potential biological activities. nih.gov

Enantioselective Preparation via Dehydrochlorination of Chiral Aziridine Precursors

While the provided search results focus heavily on the enantioselective reactions of 2H-azirines to form chiral aziridines, direct information on the enantioselective preparation of 2H-azirines via dehydrochlorination of chiral aziridine precursors is not explicitly detailed. However, the general principle of creating chirality and then performing a subsequent reaction is a cornerstone of asymmetric synthesis. The synthesis of chiral aziridines is well-established, and these could, in principle, serve as precursors. For example, the highly enantioselective reduction of 2H-azirines to N-H aziridines using a chiral copper-hydride complex has been demonstrated, achieving excellent yields and enantioselectivities. chemrxiv.org This highlights the ability to control stereochemistry at the aziridine stage, which is a prerequisite for any subsequent stereoretentive or stereoinvertive dehydrochlorination to a chiral 2H-azirine.

Control of Stereochemistry in Azirine Formation

Controlling the stereochemistry during the formation of the azirine ring itself is a significant challenge. One successful approach involves the enantioselective isomerization of isoxazoles using a chiral diene-rhodium catalyst system. nih.gov This method allows for the synthesis of highly strained 2H-azirines with a tetrasubstituted stereocenter. nih.gov The efficiency of the enantiodiscrimination is attributed to the bulky substituent of the ligand, which fixes the coordination site. nih.gov

Another strategy is the organocatalytic asymmetric Neber reaction of 3-O-sulfonyl ketoximes, which can be generated in situ from isatin (B1672199) ketoximes. rsc.org This reaction, catalyzed by (DHQD)₂PHAL, produces chiral spirooxindole 2H-azirines in good to excellent yields and high enantiomeric ratios. rsc.org

The enantioselective reaction of 2H-azirines with various nucleophiles, such as oxazol-5-(4H)-ones catalyzed by cinchona alkaloid sulfonamides, has also been developed. nih.gov This reaction proceeds with high diastereo- and enantioselectivity, affording products with consecutive tetrasubstituted stereogenic centers. nih.gov While this is a reaction of a 2H-azirine, it demonstrates the ability to create complex chiral structures from these strained rings.

| Method | Catalyst/Reagent | Precursor | Chiral Product | Key Features |

| Enantioselective Isomerization | Chiral diene-rhodium complex | Isoxazoles | 2H-Azirines with a tetrasubstituted stereocenter | Highly strained products, efficient enantiodiscrimination |

| Asymmetric Neber Reaction | (DHQD)₂PHAL | 3-O-sulfonyl ketoximes | Chiro spirooxindole 2H-azirines | Good to excellent yields, high enantiomeric ratios |

| Enantioselective Nucleophilic Addition | Cinchona alkaloid sulfonamide | 2H-Azirines and oxazol-5-(4H)-ones | Aziridines with consecutive tetrasubstituted stereocenters | High diastereo- and enantioselectivity |

Synthesis of Halogenated 2H-Azirines and their Utility

Halogenated 2H-azirines are valuable synthetic intermediates due to the presence of an additional functional group that can be further manipulated. researchgate.net A convenient gram-scale method for the preparation of 2-halo-2H-azirine-2-carboxylic acid esters and amides involves the Rh₂(Piv)₄-catalyzed reaction of 5-heteroatom-substituted 4-haloisoxazoles. organic-chemistry.org

The synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids and their derivatives has been achieved through the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. beilstein-journals.org This reaction proceeds at room temperature to form 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which can then react with various nucleophiles. beilstein-journals.org

The utility of halogenated 2H-azirines is demonstrated in their reactions with thiols. For instance, 2H-azirine-2-carboxamides can act as bifunctional thiol linkers under mild, catalyst-free conditions. acs.org The reaction involves the cleavage of the C=N bond of the 2H-azirine through thiol addition and a subsequent ring-opening process, generating an amino amide functional group in situ. acs.org This methodology has been successfully applied to cysteine-containing peptides in aqueous solutions. acs.org

Elucidation of Reactivity Mechanisms of 2h Azirines

Ring-Opening Reactions

2H-Azirines are highly strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. Their high reactivity stems from the significant ring strain, estimated to be greater than 170 kJ mol-1. This inherent strain drives various ring-opening reactions, providing pathways to a diverse array of more complex molecules. The relief of this strain, for instance through addition across the imine bond, can reduce the energy by approximately 109 kJ mol-1. core.ac.uk The reactivity of 2H-azirines can be broadly categorized into thermal and photochemical ring-opening processes, as well as nucleophilic additions to the carbon-nitrogen double bond.

Thermal Ring Opening to Vinyl Nitrenes: Mechanisms and Rearrangements

The thermolysis of 2H-azirines is a well-established method for generating vinyl nitrenes, which are themselves highly reactive intermediates. This process involves the cleavage of the weakest bond in the azirine ring, the carbon-carbon single bond, to form the transient vinyl nitrene. The intermediacy of vinyl nitrenes in these thermal rearrangements has been firmly established through experiments such as the thermal racemization of optically active 3-methyl-2-phenyl-2H-azirine, which was found to be significantly faster than its rearrangement to 2-methylindole. rsc.org

The generated vinyl nitrenes can exist as either singlet or triplet species and are known to undergo a variety of subsequent reactions, including intramolecular cyclizations and rearrangements. rsc.org These reactions are often driven by the desire to achieve a more stable electronic configuration and can lead to the formation of a wide range of nitrogen-containing compounds. nih.govacs.org

Formation of Indoles and other Fused Heterocycles

One of the most synthetically useful transformations of vinyl nitrenes derived from 2H-azirines is their intramolecular cyclization to form indoles. nih.govacs.org This reaction typically occurs when the 2H-azirine bears an aryl substituent at the 2-position. Upon thermal ring opening, the resulting vinyl nitrene can undergo an electrocyclization reaction involving the adjacent aryl ring, followed by a hydrogen shift to afford the aromatic indole (B1671886) nucleus. acs.org For instance, the pyrolysis of 2-aryl-2H-azirine-2-carbonitriles in xylene at 140°C efficiently yields the corresponding indole-3-carbonitriles. acs.org In cases of meta-substituted 2-aryl-2H-azirines, a mixture of regioisomeric indoles can be formed. acs.org

Beyond indoles, the vinyl nitrene intermediate can participate in the formation of other fused heterocyclic systems. The specific outcome is often dependent on the substitution pattern of the starting 2H-azirine and the reaction conditions. These reactions highlight the versatility of 2H-azirines as precursors for complex nitrogen-containing scaffolds. nih.govnih.gov

Photochemical Ring Opening to Nitrile Ylides: Generation and Subsequent Trapping

In contrast to thermal reactions, the photochemical irradiation of 2H-azirines typically leads to the cleavage of the carbon-carbon single bond to generate nitrile ylides as the primary reactive intermediates. nih.gov This photochemical ring-opening is a highly efficient process that provides access to these valuable 1,3-dipoles. The generated nitrile ylides can then be trapped in situ by a variety of dipolarophiles, leading to the formation of five-membered heterocyclic rings through [3+2] cycloaddition reactions. nih.gov

This photochemical approach offers a powerful tool for the construction of complex molecular architectures from relatively simple 2H-azirine precursors. researchgate.net The use of flow photochemistry has been shown to be a safe and efficient method for generating 2H-azirines from vinyl azides and subsequently opening them to nitrile ylides for cycloaddition reactions. nih.gov

Formation of Pyrroline Derivatives and other Heterocycles

A prominent application of nitrile ylides generated from 2H-azirines is their reaction with alkenes to form Δ¹-pyrroline derivatives. acs.org This formal [3+2] cycloaddition is a powerful method for constructing this important heterocyclic motif. Visible-light-promoted continuous flow systems have been developed for the synthesis of trisubstituted Δ¹-pyrrolines from 2H-azirines and enones, achieving good yields and diastereoselectivities. acs.org

The versatility of this methodology is further demonstrated by the ability to use a range of dipolarophiles, including chalcones, which can lead to tetrasubstituted pyrroles after a subsequent oxidation step. acs.org Furthermore, the reaction of nitrile ylides with other dipolarophiles, such as diisopropyl azodicarboxylate, provides direct access to other heterocyclic systems like 1,3,4-triazoles. nih.gov

Bond Cleavage Selectivity (C-C vs. C-N) under Photoexcitation

Interestingly, the selectivity of bond cleavage (C-C vs. C-N) in the photoexcitation of 2H-azirines can be influenced by the wavelength of the irradiation. researchgate.net While C-C bond cleavage to form a nitrile ylide is the more common pathway for aliphatic 2H-azirines, C-N bond cleavage can also occur, particularly with specific substitution patterns. researchgate.net

For example, in the case of 3-methyl-2-(1-naphthyl)-2H-azirine, irradiation with short-wavelength light (>300 nm) predominantly leads to C-C bond cleavage and the formation of the corresponding nitrile ylide. researchgate.net However, upon irradiation with longer-wavelength light (366 nm), products derived from C-N bond cleavage are exclusively obtained. researchgate.net This wavelength-dependent photoreactivity provides a fascinating level of control over the reaction outcome. The presence of electron-withdrawing groups on the azirine ring can also favor C-N bond cleavage by promoting intersystem crossing to a triplet state. researchgate.net

Nucleophilic Attack on the Carbon-Nitrogen Double Bond

The polarized carbon-nitrogen double bond in the 2H-azirine ring renders the C2 carbon electrophilic and susceptible to attack by nucleophiles. core.ac.ukacs.org This reactivity is a cornerstone of 2H-azirine chemistry, allowing for the introduction of a wide range of substituents and the construction of various molecular frameworks. The addition of a nucleophile to the imine bond relieves the significant ring strain, providing a strong thermodynamic driving force for the reaction. core.ac.uk

The reaction of 2H-azirines with nucleophiles can lead to either the isolation of stable aziridine (B145994) products or, more commonly, to ring-opened products resulting from further reactions of the initially formed intermediate. core.ac.uk The outcome is highly dependent on the nature of the nucleophile, the substituents on the azirine ring, and the reaction conditions.

A diverse array of nucleophiles, including amines, alcohols, thiols, and organometallic reagents, have been shown to react with 2H-azirines. core.ac.ukacs.orgnih.govbeilstein-journals.org For example, the reaction of 2-halo-2H-azirines with nucleophiles like potassium phthalimide (B116566) and aniline (B41778) can lead to nucleophilic substitution at the C2 position. core.ac.ukacs.org Similarly, reactions with organolithium reagents have been used to synthesize highly functionalized NH-aziridines. beilstein-journals.org

Formation of Aziridine Adducts and Subsequent Ring Cleavage

The reaction of 2H-azirines with nucleophiles typically initiates with the addition across the C=N bond, leading to the formation of an aziridine intermediate. researchgate.netrsc.org Due to the inherent strain in the three-membered ring, this aziridine adduct is often unstable and can undergo subsequent ring cleavage. The pathway of this cleavage is highly dependent on the nature of the nucleophile and the substituents on the azirine ring.

For instance, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with primary and secondary aliphatic amines results in the formation of methyl 3-aminoacrylates, indicating a ring-opening event following the initial nucleophilic attack. rsc.org Similarly, the reaction with thiols can lead to stable aziridine adducts. rsc.org In the case of 3-Methyl-2-(propan-2-yl)-2H-azirene, a nucleophilic attack would be expected at the C2 position, leading to an aziridine intermediate which could then potentially undergo ring cleavage, depending on the reaction conditions and the nucleophile employed.

Regioselectivity of Nucleophilic Additions

The regioselectivity of nucleophilic addition to the C=N bond of 2H-azirines is a critical aspect of their reactivity. The electrophilic character of the C2 carbon atom makes it the primary site for nucleophilic attack. researchgate.net This is due to the polarization of the C=N bond and the strain of the three-membered ring.

In the case of 2,3-disubstituted 2H-azirines, such as this compound, the steric hindrance posed by the substituents at C2 and C3 can influence the approach of the nucleophile. However, the inherent electrophilicity of the C2 carbon generally directs the nucleophilic attack to this position. Studies on various 2H-azirines have consistently shown that nucleophiles add to the C2 carbon, leading to the corresponding aziridine. rsc.orgbeilstein-journals.org For example, the reaction of organolithium reagents with 2,3-diphenyl-2H-azirine occurs stereoselectively, with the nucleophile attacking the less hindered face of the C2 carbon. beilstein-journals.org

Reaction with Water, Alcohols, Amines, and Carboxylic Acids

The reaction of 2H-azirines with various nucleophiles such as water, alcohols, amines, and carboxylic acids has been a subject of study, leading to a diverse range of products.

Water and Alcohols: The reaction of 2-halo-2H-azirines with water can lead to the formation of 3-oxazolines. researchgate.net While specific data for this compound is unavailable, it is plausible that under acidic conditions, protonation of the nitrogen would activate the ring towards nucleophilic attack by water or alcohols, potentially leading to ring-opened products. The addition of propargyl alcohol to methyl 2-aryl-2H-azirine-3-carboxylates has been shown to yield a stable aziridine adduct. rsc.org

Amines: Primary and secondary amines readily react with 2H-azirines. For example, methyl 2-aryl-2H-azirine-3-carboxylates react with aliphatic amines to give methyl 3-aminoacrylates. rsc.org The reaction of 2-bromo-3-phenyl-2H-azirine-2-carboxylate with methylamine (B109427) leads to the formation of α-diimines. researchgate.net

Carboxylic Acids: The reaction of 2H-azirines with carboxylic acids can lead to the formation of amides. For instance, phosphorylated ketamides are formed from the reaction of certain 2H-azirines with carboxylic acids. researchgate.net A notable reaction is the displacement of the acyloxy group in 2-acyloxy-2H-azirines by carboxylic acids. researchgate.net

Halide Displacement Reactions in Halo-2H-Azirines

While this compound is not a halo-2H-azirine, the reactivity of this class of compounds provides valuable insight into the functionalization of the 2H-azirine ring. The halogen atom at the C2 position of a 2-halo-2H-azirine is susceptible to nucleophilic displacement. researchgate.net

These reactions can proceed through an S_N2'-like mechanism, where the nucleophile attacks the C3 position, leading to a ring-opened intermediate, or via direct substitution at C2. The synthesis of various functionalized 2H-azirines has been achieved through the displacement of the halide. For example, methyl 2-halo-2H-azirine-2-carboxylates react with NH-azoles to yield methyl 2-(azol-1-yl)-2H-azirine-2-carboxylates. researchgate.net Dehalogenation of 2-halo-2H-azirine-2-carboxylates using reagents like sodium borohydride (B1222165) or tributyltin hydride has also been reported to yield the corresponding 2H-azirine-2-carboxylates. researchgate.net

Electrophilic Activation and Reactivity of the Nitrogen Lone Pair

The nitrogen lone pair in 2H-azirines allows for electrophilic activation, which enhances the reactivity of the ring towards nucleophiles. Protonation or Lewis acid coordination at the nitrogen atom increases the electrophilicity of the C=N bond, facilitating nucleophilic attack. acs.org

For instance, Brønsted acid-catalyzed ring-opening of 2H-azirines with phenols and naphthols leads to the synthesis of benzofurans and naphthofurans. acs.orgacs.org The reaction is initiated by the protonation of the nitrogen, followed by nucleophilic attack of the phenol (B47542) or naphthol. Similarly, the use of Lewis acids like BF_3·OEt_2 can catalyze the regioselective ring-opening of aziridines, which are formed from 2H-azirines. nih.gov

Deprotonation at the C2 position of a 2H-azirine can also lead to interesting reactivity. For example, deprotonation of 3-methyl-2H-azirine with butyllithium (B86547) generates a N-lithio-2-methyleneaziridine intermediate, which can be trapped by electrophiles. nih.gov

Transition Metal-Catalyzed Ring Opening Processes

Transition metals play a significant role in mediating the ring-opening reactions of 2H-azirines, leading to a variety of valuable nitrogen-containing heterocycles. These processes often involve the cleavage of either the C-C or C-N bond of the azirine ring.

Copper-catalyzed reactions of 2H-azirines with terminal alkynes provide an efficient route to polysubstituted pyrroles. scite.ai The proposed mechanism involves the formation of a copper-acetylide species that reacts with the 2H-azirine. Transition-metal-free ring expansion of 2-allyl-2H-azirines to pyridines has also been reported. nih.gov

C-N Bond Cleavage Mediated by Early Transition Metals (e.g., Titanium)

Early transition metals, particularly titanium, have been shown to mediate the C-N bond cleavage of 2H-azirines. The reaction of Cp_2Ti(BTMSA) (where BTMSA is bis(trimethylsilyl)acetylene) with various 2H-azirines leads to the formation of diazatitanacyclohexenes. nih.gov The proposed mechanism involves the oxidative addition of the Ti(II) species into the C-N bond of the azirine to form an azatitanacyclobutene intermediate. This intermediate then undergoes insertion of a second molecule of the azirine to yield the observed product. nih.gov

The stability and subsequent reactivity of the resulting diazatitanacyclohexene depend on the substituents on the original 2H-azirine. For example, the diazatitanacyclohexene derived from 2-methyl-3-phenyl-2H-azirene is thermally robust and can be protonolyzed with methanol (B129727) to form a pyrrole. nih.gov This demonstrates the potential of titanium-mediated reactions for the synthesis of complex nitrogen heterocycles from simple 2H-azirine precursors. While direct evidence for this compound is not present, the general reactivity pattern of other alkyl-substituted 2H-azirines with titanium reagents suggests that it would likely undergo a similar C-N bond cleavage and coupling process.

Data Tables

Table 1: Reactivity of 2H-Azirines with Various Nucleophiles

| 2H-Azirine Substrate | Nucleophile | Product Type | Reference |

| Methyl 2-aryl-2H-azirine-3-carboxylates | Primary/Secondary Aliphatic Amines | Methyl 3-aminoacrylates | rsc.org |

| Methyl 2-aryl-2H-azirine-3-carboxylates | Thiols | Aziridines | rsc.org |

| 2-Bromo-3-phenyl-2H-azirine-2-carboxylate | Methylamine | α-Diimines | researchgate.net |

| 2-Halo-2H-azirines | Water | 3-Oxazolines | researchgate.net |

| General 2H-azirines | Carboxylic Acids | Amides | researchgate.net |

Table 2: Transition Metal-Mediated Reactions of 2H-Azirines

| 2H-Azirine Substrate | Metal Catalyst/Reagent | Product Type | Reference |

| General 2H-azirines | Copper catalysts | Polysubstituted Pyrroles | scite.ai |

| 2-Allyl-2H-azirines | None (Transition-metal-free) | Pyridines | nih.gov |

| 2,3-Disubstituted 2H-azirines | Cp_2Ti(BTMSA) | Diazatitanacyclohexenes, Pyrroles | nih.gov |

Late Transition Metal Catalysis (e.g., Palladium, Nickel, Copper, Iridium)

The high ring strain of 2H-azirines makes them versatile substrates for a variety of transition metal-catalyzed reactions. acs.orgnih.gov Late transition metals, in particular, have proven effective in promoting ring-opening and cycloaddition reactions, leading to the formation of diverse and complex molecular skeletons. acs.org

Palladium: Palladium catalysis has been successfully employed for the ring-opening of 2H-azirines. For instance, palladium(II) acetate (B1210297) can catalyze the reaction of 2H-azirines with hydrazones to produce polysubstituted pyrazoles. thieme-connect.comorganic-chemistry.org This reaction proceeds via a proposed mechanism involving the initial coordination of the palladium catalyst to the azirine. organic-chemistry.org Another example involves the palladium-catalyzed reaction of 2,3-diaryl-2H-azirines with carboxylic acids, which, following C-N single-bond cleavage and thermal rearrangement, yields valuable α-amido ketone derivatives. acs.org Dichlorobis(benzonitrile)palladium(II) has also been used to catalyze the formation of indoles from 2,2-diphenyl-2H-azirines at room temperature. rsc.org Furthermore, palladium catalysis in the presence of norbornene can mediate the reaction of 2H-azirines with aryl iodides to form indoles or polycyclic dihydroimidazoles. researchgate.net

Nickel: Nickel catalysts are effective in promoting formal [3+2] cycloaddition reactions of 2H-azirines. For example, in the presence of a nickel catalyst, 2H-azirines can react with 1,3-dicarbonyl compounds to synthesize pyrroles. dntb.gov.ua Nickel-catalyzed cross-coupling reactions have also been developed for N-sulfonyl aziridines with organozinc reagents, leading to β-substituted amines. princeton.edu Additionally, Ni/NHC (N-heterocyclic carbene) complexes can catalyze the rearrangement of vinyl aziridines. nih.gov

Copper: Copper catalysis has been utilized in various transformations of 2H-azirines. One notable application is the enantioselective addition of silicon nucleophiles to 3-substituted 2H-azirines, which yields C-silylated, N-unprotected aziridines with high enantioselectivity. nih.gov This highlights the sufficient electrophilicity of the strained cyclic ketimine-like 2H-azirines. nih.gov Copper catalysts also enable the kinetic resolution of racemic 2H-azirines through asymmetric 1,3-dipolar cycloadditions of azomethine ylides, producing optically pure 2H-azirines and novel 1,3-diazabicyclo[3.1.0]hexane derivatives. rsc.org Furthermore, copper catalysis has been employed in the synthesis of trifluoromethyl-substituted 2H-azirines. rsc.org The combination of a copper catalyst with a photoredox catalyst allows for the selective imination of unactivated C-H bonds, leading to the formation of 2H-azirines via high-valent Cu(III) imine intermediates. organic-chemistry.org

Iridium: Iridium catalysts have been developed for the synthesis of 2H-azirines through a phosphine-free decarboxylative ring contraction of isoxazol-5(4H)-ones. nih.gov This method is considered an efficient and environmentally benign alternative to traditional synthetic routes. nih.gov Energy transfer catalysis using an iridium photosensitizer can also initiate the ring contraction of isoxazolones to form 2H-azirines in situ, which then undergo a formal [3+2] cycloaddition. acs.org

Role of Ligands and Substrate Specificity in Metal-Catalyzed Transformations

The outcome of metal-catalyzed reactions involving 2H-azirines is significantly influenced by the choice of ligands and the nature of the substituents on the azirine ring.

Role of Ligands: The ligand coordinated to the metal center plays a crucial role in determining the reactivity and selectivity of the catalytic system. In nickel-catalyzed reactions of vinyl aziridines, the type of ligand is critical. For instance, while various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands were tested, only the bulky NHC ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) was effective in promoting the rearrangement of 1-trityl-2-vinylaziridine to an α,β-unsaturated imine. nih.gov In the nickel-catalyzed Negishi alkylations of styrenyl aziridines, dimethyl fumarate (B1241708) was employed as a ligand for the air-stable Ni(II) source. princeton.edu In copper-catalyzed kinetic resolutions of 2H-azirines, the use of a chiral (S,Sp)-Ph-Phosferrox ligand in conjunction with a copper salt was essential for achieving high enantioselectivities and resolution efficiency. rsc.org

Substrate Specificity: The substituents on the 2H-azirine ring significantly impact its reactivity and the types of transformations it can undergo. Simple alkyl- and aryl-substituted 2H-azirines are generally more reactive than acyclic imines but still require highly reactive dienes or Lewis acid catalysis to participate in Diels-Alder reactions. nih.govresearchgate.net However, 2H-azirines bearing electron-withdrawing groups, such as alkoxycarbonyl, aminocarbonyl, or phosphonyl groups, exhibit enhanced dienophilic activity and can react with a wider variety of dienes under milder conditions. nih.govresearchgate.net

In palladium-catalyzed reactions, the nature of the substituents dictates the product outcome. For example, the reaction of 2,3-diaryl-2H-azirines with carboxylic acids leads to α-amido ketones. acs.org The substrate scope for copper-catalyzed silylations includes 2H-azirines with various aryl and alkyl groups at the C3 position. nih.gov In nickel-catalyzed alkylations, styrenyl aziridines are reactive substrates, while aliphatic aziridines are not. princeton.edu This highlights the importance of the aryl group in activating the aziridine ring towards the catalytic reaction.

Cycloaddition Reactions of 2H-Azirines

The strained ring of 2H-azirines makes them valuable partners in cycloaddition reactions, serving as precursors to a variety of heterocyclic structures. nih.gov They can act as dienophiles in [4+2] cycloadditions or as precursors to 1,3-dipoles for [3+2] cycloadditions.

Diels-Alder Reactions as Dienophiles: [2+4] Cycloadditions

2H-Azirines can function as dienophiles in Diels-Alder reactions, providing a route to highly functionalized tetrahydropyridines and other bicyclic aziridine derivatives. researchgate.netacs.orgdiva-portal.org Although more reactive than typical acyclic imines due to ring strain, simple alkyl- and aryl-2H-azirines often require activation by Lewis acids or reaction with highly reactive dienes. nih.govresearchgate.net

Regio- and Stereoselectivity in Aza-Diels-Alder Reactions

The Aza-Diels-Alder reaction of 2H-azirines can proceed with high levels of regio- and stereoselectivity, which can often be controlled by the use of Lewis acids or chiral auxiliaries.

Regioselectivity: In the Diels-Alder reaction, the alignment of the diene and dienophile determines the regiochemistry of the product. masterorganicchemistry.com For unsymmetrical dienes and dienophiles, such as substituted 2H-azirines, two regioisomers are possible. masterorganicchemistry.com The regioselectivity is governed by the electronic properties of the substituents on both the diene and the 2H-azirine. ias.ac.inlibretexts.org Generally, the reaction favors the formation of specific constitutional isomers, often referred to as "ortho" or "para" products, while "meta" products are typically minor. masterorganicchemistry.com

Stereoselectivity: The stereochemical outcome of the Aza-Diels-Alder reaction is also highly controlled. The reaction of chiral auxiliary-derivatized 2H-azirines with dienes in the presence of a Lewis acid can yield bicyclic and tricyclic heterocyclic compounds with high diastereoselectivity (up to 97% de). diva-portal.orgrsc.orgdiva-portal.orgnih.gov The endo-cycloadduct is often the major product, a preference that can be explained by secondary orbital overlap in the transition state. researchgate.netlibretexts.org For instance, the reaction of methyl 2-aryl-2H-azirine-3-carboxylates with various electron-rich dienes predominantly forms endo-cycloadducts. researchgate.net However, furan (B31954) can be an exception, sometimes yielding the exo-adduct. researchgate.netrsc.org The absolute stereochemistry of the major products has been confirmed in several cases by X-ray crystallography. diva-portal.orgrsc.org

Table 1: Selected Examples of Regio- and Stereoselectivity in Aza-Diels-Alder Reactions of 2H-Azirines

| Diene | 2H-Azirine Substituent | Lewis Acid | Selectivity | Product Type | Reference |

| Cyclopentadiene | 3-Benzyl-2-carboxylate | Various Chiral Lewis Acids | Moderate to low enantioselectivity | Tetrahydropyridine | acs.org |

| 1-Methoxy-1,3-butadiene | Chiral Auxiliary | Series of Lewis Acids | Complete regioselectivity and endo selectivity | Bicyclic Tetrahydropyridine | acs.org |

| Furan | Methyl 2-(2,6-dichlorophenyl)-3-carboxylate | None | Exo-adduct | Aziridine | rsc.org |

| 1,3-Diphenylisobenzofuran | Methyl 2-(2,6-dichlorophenyl)-3-carboxylate | None | Endo and Exo adducts | Aziridine | rsc.org |

Influence of Substituents on Dienophilic Activity

The nature of the substituent on the C=N bond of the 2H-azirine ring has a profound effect on its dienophilic activity.

Simple 2H-azirines with only alkyl or aryl substituents are relatively poor dienophiles and require harsh conditions or highly reactive dienes to undergo Diels-Alder reactions. nih.govresearchgate.net However, the introduction of an electron-withdrawing group at the 3-position significantly enhances the dienophilic character of the 2H-azirine. researchgate.net This is due to the lowering of the LUMO energy of the azirine, which facilitates the interaction with the HOMO of the diene. nih.gov

Consequently, 2H-azirines substituted with groups like alkoxycarbonyl, arylcarbonyl, aminocarbonyl, or phosphonate (B1237965) are excellent dienophiles that react readily with a wide range of dienes, often at room temperature. nih.govresearchgate.net For example, enantiomerically enriched 2H-azirine-3-phosphonates react with dienes like 2,3-dimethylbutadiene and Danishefsky's diene at room temperature to afford bicyclic aziridines as single stereoisomers in good yields. nih.gov

1,3-Dipolar Cycloadditions Involving Nitrile Ylides

2H-Azirines are valuable precursors for the generation of nitrile ylides, which are reactive 1,3-dipoles. nih.govwikipedia.org The photochemical ring-opening of 2H-azirines provides an efficient route to these intermediates. nih.govwikipedia.org These nitrile ylides can then participate in [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings. nih.govwikipedia.orgnumberanalytics.com

The process can be initiated by the photoinduced denitrogenation of vinyl azides, which first form 2H-azirines. Subsequent photochemical irradiation of the 2H-azirine leads to the opening of the three-membered ring to generate the nitrile ylide. nih.gov This reactive intermediate can be trapped in situ by a suitable dipolarophile, such as an activated alkene or an alkyne. nih.govwikipedia.org For example, the reaction with electron-deficient alkenes leads to the formation of dihydropyrroles. nih.gov This methodology allows for the one-step synthesis of various N-heterocycles directly from vinyl azides under flow conditions. nih.gov

Visible light can also mediate a redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium salts, which act as both the dipolarophile and a photosensitizer, to produce tetrasubstituted pyrroles. acs.org

[3+n] Ring-Expansion Reactions Leading to Larger Heterocyclic Systems

The inherent strain in the 2H-azirine ring makes it an excellent substrate for ring-expansion reactions, providing pathways to larger, more stable heterocyclic systems. These transformations typically involve the cleavage of the azirine's C-C single bond, often initiated by thermal or photochemical means, to form a transient vinyl nitrene intermediate. This reactive species can then engage in subsequent cyclization or rearrangement steps.

Another significant pathway for ring expansion involves the reaction of 2H-azirines with various nucleophiles or electrophiles. For instance, 3-amino-2H-azirines, which are more basic than their 3-aryl counterparts, can be activated by protonation. nih.gov This activation facilitates the addition of a nucleophilic compound, leading to ring-opened intermediates that can cyclize into larger rings. nih.gov An example is the reaction with 3,3-disubstituted azetidine-2,4-diones, which yields 1,4-diazepine derivatives. nih.gov

Catalysis also plays a crucial role in mediating these expansions. Boron trifluoride (BF3) can catalyze the reaction of 3-amino-2H-azirines to form 4,4-disubstituted 5-amino-4H-imidazoles. nih.gov Similarly, zinc chloride (ZnCl2) catalyzes reactions with benzimidates to produce imidazole (B134444) derivatives. nih.gov These reactions underscore the utility of 2H-azirines as three-atom synthons for building five-, six-, or even seven-membered heterocycles.

Table 1: Examples of [3+n] Ring-Expansion Reactions of 2H-Azirines

| 2H-Azirine Type | Reactant/Catalyst | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-Amino-2H-azirine | Azetidine-2,4-dione | 1,4-Diazepine | nih.gov |

| 3-Amino-2H-azirine | Boron trifluoride (BF3) | 4H-Imidazole | nih.gov |

| 3-Aryl-2H-azirine | Benzimidate / ZnCl2 | Imidazole | nih.gov |

Specific Cycloaddition Pathways (e.g., (3+2) Cycloadditions)

Cycloaddition reactions are a cornerstone of 2H-azirine chemistry, providing access to a diverse array of fused and polycyclic systems. The most prominent among these is the (3+2) cycloaddition, where the 2H-azirine serves as a three-atom component. youtube.com

This process is typically initiated by the photochemical or thermal cleavage of the C2-C3 bond of the azirine ring. This cleavage generates a highly reactive nitrile ylide, which is a classic 1,3-dipole. researchgate.netnih.gov This dipole can then react with a variety of dipolarophiles (such as alkenes or alkynes) to form five-membered heterocyclic rings in a regioselective manner. youtube.comthieme-connect.de

An efficient organo-photocatalytic method has been developed for the synthesis of tetrasubstituted pyrroles from 2H-azirines and β-substituted nitroalkenes. thieme-connect.de This reaction proceeds via a visible-light-mediated formal [3+2] dipolar cycloaddition. thieme-connect.de The process demonstrates excellent regioselectivity and produces high yields of functionalized pyrroles. thieme-connect.de

Beyond acting as 1,3-dipole precursors, 2H-azirines can also participate as dienophiles in [4+2] Diels-Alder reactions. Methyl 2-aryl-2H-azirine-3-carboxylates, for example, react with electron-rich dienes at room temperature. rsc.org These reactions lead to the formation of bicyclic adducts, with the regioselectivity being a key area of investigation. For instance, the reaction with isoprene (B109036) yields a mixture of regioisomers, though one isomer typically predominates. rsc.org

Table 2: (3+2) Cycloaddition of 2H-Azirines with Dipolarophiles

| 2H-Azirine Substrate | Dipolarophile | Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| 2H-Azirines | β-Substituted Nitroalkenes | Visible light, Organocatalyst | Tetrasubstituted Pyrroles | thieme-connect.de |

| 2-Methyl-3-phenyl-2H-azirine | (General) | Photolysis | Forms nitrile ylide intermediate for cycloaddition | nih.gov |

Other Notable Reaction Pathways

Disproportionation Reactions

A unique reactivity pattern for 2H-azirines is observed in the presence of specific transition metal catalysts. An unprecedented nickel-catalyzed disproportionation reaction of 2,3-diaryl-2H-azirines has been discovered. nih.gov In this transformation, two molecules of the 2H-azirine react to form two different products: a (1E,3Z)-2-aza-1,3-diene and an aromatic nitrile. nih.gov

This reaction is remarkable as it involves the cleavage of two bonds within the strained 2H-azirine framework (C-C and C-N), representing a novel mode of transformation for this class of heterocycles. nih.gov The process provides a new synthetic route to highly substituted azabutadienes, which are valuable building blocks in organic synthesis. The reaction is typically carried out using a nickel catalyst, highlighting the role of transition metals in accessing unique and otherwise difficult-to-achieve reaction pathways for strained rings. nih.gov

Dimerization Reactions

Dimerization represents another important reaction channel for 2H-azirines, proceeding through either photochemical or thermal pathways to yield various dimeric structures.

Photochemical Dimerization: Upon irradiation, 2H-azirines can undergo cleavage to form nitrile ylide intermediates. acs.org These ylides can then dimerize. One common outcome of the photodimerization of aryl-substituted azirines is the formation of 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives. This occurs via a "head-to-head" or "head-to-tail" cycloaddition of the nitrile ylide with a ground-state azirine molecule or through the dimerization of two nitrile ylide molecules. acs.orgmdpi.com

Oxidative Dimerization: A novel oxidative cyclodimerization of 2H-azirine-2-carboxylates has been reported, which occurs upon heating in air in the presence of triethylamine (B128534). mdpi.com This reaction yields pyrimidine-4,6-dicarboxylates. mdpi.com The proposed mechanism is complex, involving the oxidation of triethylamine to form N,N-diethylhydroxylamine, which acts as a nucleophile. mdpi.com This adds to the azirine, eventually generating an azomethine ylide intermediate that undergoes a 1,3-dipolar cycloaddition with a second molecule of the azirine to form the final pyrimidine (B1678525) product. mdpi.com This reaction is noteworthy because it involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in the other. mdpi.com

The palladium-catalyzed reaction of 2,3-diphenylazirine has also been shown to produce two different types of dimerization products: a dihydropyrimidine (B8664642) and a diazabicyclohexene. mdpi.com

Theoretical and Computational Chemistry of 2h Azirenes

Electronic Structure and Bonding Analysis

The electronic nature of the 2H-azirine ring is fundamental to its chemical behavior. Computational methods, particularly molecular orbital theory, have been instrumental in elucidating the bonding and electronic distribution within this strained framework.

Molecular Orbital (MO) theory describes the formation of molecular orbitals by the combination of atomic orbitals, which are delocalized over the entire molecule. expii.com In the case of the 2H-azirine ring, MO analysis reveals a complex interplay of sigma and pi orbitals that dictates its reactivity. The strained nature of the ring significantly affects the hybridization of the atoms and the overlap of their orbitals.

The electronic properties of the 2H-azirine ring are highly sensitive to the nature of the substituents attached to it. In 3-methyl-2-(propan-2-yl)-2H-azirene, the methyl and isopropyl groups at the C-3 and C-2 positions, respectively, exert electronic and steric effects that modulate the ring's reactivity.

Electron-donating groups, such as alkyl groups, can influence the electron density distribution within the azirine ring. These groups can increase the electron density on the ring atoms, potentially affecting the energies of the frontier orbitals and the molecule's nucleophilicity or electrophilicity. For example, studies on substituted 2H-azirines have shown that electron-withdrawing groups at the C-3 position can lead to lower stability compared to those with phenyl or methyl groups. scispace.com Conversely, the presence of fluorinated alkyl groups can dramatically increase the stability of the azirine ring. core.ac.uk

Computational studies allow for a detailed analysis of how substituents like the methyl and isopropyl groups in this compound alter the charge distribution and orbital energies. This understanding is critical for predicting how this specific molecule will behave in various chemical transformations.

Stability and Isomerism of Azirines

The inherent strain and unique electronic structure of azirines lead to a rich landscape of isomerism and varying degrees of stability. Computational chemistry has been a powerful tool for quantifying these aspects.

Azirines exist as two primary isomers: 1H-azirine and 2H-azirine. 1H-azirines, which contain a carbon-carbon double bond, are generally unstable and tend to rearrange to the more stable tautomeric 2H-azirine form. wikipedia.orgrsc.org In fact, 1H-azirines are often classified as very short-lived intermediates. scispace.com

Computational studies have confirmed the greater stability of the 2H-azirine isomer. Ab initio quantum chemical methods have been used to characterize the stationary points on the potential energy surface of C2H3N isomers. figshare.com These studies found that 2H-azirine, an imine isomer, is the lowest in energy among the cyclic isomers. figshare.com It is followed by the carbene isomer (1H-2,2H-azirine) and then the enamine isomer (1H-azirine), which is the least stable of the three. figshare.com

The relative energies of these isomers are crucial for understanding the potential reaction pathways and decomposition mechanisms of azirines.

Table 1: Calculated Relative Stabilities of Azirine Isomers

| Isomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 2H-Azirine | Imine isomer | 0.0 |

| 1H-2,2H-Azirine | Carbene isomer | Higher in energy than 2H-azirine |

| 1H-Azirine | Enamine isomer | Highest in energy among cyclic isomers |

Note: The exact energy differences can vary depending on the computational method and basis set used. Data is based on the general findings of computational studies. figshare.com

The high reactivity of 2H-azirines is largely attributed to their significant ring strain energy (RSE). researchgate.net This strain arises from the deviation of bond angles from their ideal values in an acyclic system. Computational methods provide a means to quantify this strain energy, typically by comparing the energy of the cyclic molecule to that of a suitable strain-free reference compound. mdpi.com

The RSE of 2H-azirine-2-carboxylates has been calculated to be in the range of 44.6-48 kcal/mol. chemrxiv.org This high degree of strain makes the ring susceptible to opening, which is a key step in many of their reactions. core.ac.uk The release of this strain provides a thermodynamic driving force for reactions such as cycloadditions and rearrangements. nih.gov Computational studies have shown that factors like the replacement of a ring carbon with a phosphorus or sulfur atom can reduce the RSE. rsc.orgosti.gov

The stability of a chemical compound can be considered from both thermodynamic and kinetic perspectives. stackexchange.comyoutube.com Thermodynamic stability refers to the relative potential energy of a compound, while kinetic stability relates to the energy barrier that must be overcome for a reaction to occur. stackexchange.com

2H-azirines are generally considered to be thermodynamically unstable due to their high ring strain. wikipedia.org However, many substituted 2H-azirines are isolable, indicating a degree of kinetic stability. wikipedia.org This kinetic stability is attributed to a significant activation energy barrier for their decomposition or rearrangement pathways. For instance, the thermal cleavage of the C-C single bond in 2H-azirine to form a nitrile ylide has a high calculated barrier of over 50.0 kcal/mol. nih.govacs.org

The substituents on the azirine ring play a crucial role in determining both its thermodynamic and kinetic stability. As previously mentioned, electron-withdrawing groups can decrease stability, while bulky or electron-donating groups can enhance it. scispace.com The kinetic resolution of 2H-azirines, a process that relies on differences in reaction rates, further highlights the importance of kinetic factors in their chemistry. chemrxiv.orgresearchgate.netchemrxiv.org

Reaction Pathway Energetics and Transition State Analysis

The stability and reactivity of 2H-azirenes are fundamentally governed by the energetics of their various possible reaction pathways. Computational methods are indispensable for mapping these pathways, identifying transition states, and calculating the associated energy barriers. This information is crucial for predicting the feasibility and outcomes of their chemical transformations.

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of 2H-azirine reaction mechanisms. DFT calculations provide a balance of computational cost and accuracy, making it feasible to explore complex potential energy surfaces. Studies on various 2H-azirine derivatives have revealed key mechanistic insights that are applicable to this compound.

A primary reaction pathway for 2H-azirenes is the cleavage of the C-C or C-N bond of the azirine ring. The preferred pathway is often dictated by the nature of the substituents and the reaction conditions (thermal vs. photochemical). For instance, in the case of methyl 3-methyl-2H-azirine-2-carboxylate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown that upon UV irradiation, both C-C and C-N bond cleavage can occur, leading to the formation of a nitrile ylide and a ketene (B1206846) imine, respectively. scispace.com

In a broader study on 2H-azirine, 2-phenyl-2H-azirine, and 3-phenyl-2H-azirine, electronic structure calculations have shown that the thermal cleavage of the C-C single bond to form nitrile ylides has a high activation barrier of over 50.0 kcal/mol. nih.gov This suggests that thermal C-C bond cleavage is a relatively slow process. In contrast, photochemical cleavage of the C-C bond from the excited singlet state (¹nπ*) is an ultrafast, nonadiabatic process that proceeds through a conical intersection, leading to the rapid formation of nitrile ylides in less than 100 femtoseconds. nih.gov

The table below summarizes the calculated activation barriers for the thermal decomposition of various 2H-azirine derivatives, providing an indication of the expected energetics for this compound.

| Compound | Reaction Pathway | Calculated Activation Barrier (kcal/mol) | Method |

|---|---|---|---|

| 2H-azirine | C-C Cleavage (Thermal) | >50.0 | Not Specified |

| 2-phenyl-2H-azirine | C-C Cleavage (Thermal) | >50.0 | Not Specified |

| 3-phenyl-2H-azirine | C-C Cleavage (Thermal) | >50.0 | Not Specified |

Furthermore, DFT calculations have been instrumental in understanding the dimerization of 2H-azirine-2-carboxylates to form pyrimidine-4,6-dicarboxylates. mdpi.com These studies, using the rwb97xd/6-311+g(d,p) level of theory, have elucidated a complex reaction mechanism involving the initial formation of an unstable adduct with trimethylamine, followed by the generation of an azomethine ylide and a subsequent 1,3-dipolar cycloaddition. mdpi.com

Predicting the regio- and stereoselectivity of reactions is a key challenge in organic synthesis, and computational methods are increasingly being used to address this. rsc.orgnih.gov For reactions involving 2H-azirenes, the substitution pattern on the ring plays a crucial role in determining the outcome of subsequent reactions of the initially formed intermediates, such as nitrile ylides.

While specific studies on the regio- and stereoselectivity of this compound are not available, general principles derived from related systems can be applied. For instance, in the 1,3-dipolar cycloaddition reactions of nitrile ylides generated from 2H-azirenes, the regioselectivity can be rationalized by examining the frontier molecular orbitals (FMOs) of the nitrile ylide and the dipolarophile. The reaction will favor the pathway that leads to the smallest energy gap between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Machine learning models are also emerging as powerful tools for predicting regio- and stereoselectivity. nih.govrsc.org These models are trained on large datasets of known reactions and can learn complex relationships between the structure of the reactants and the observed selectivity. While not yet applied to this specific 2H-azirine, such in silico tools hold promise for future predictions.

The following table illustrates how computational methods can be used to predict the regioselectivity of cycloaddition reactions, a common transformation of the nitrile ylides derived from 2H-azirenes.

| Reactant A (Nitrile Ylide) | Reactant B (Dipolarophile) | Predicted Major Regioisomer | Computational Rationale |

|---|---|---|---|

| C-phenyl-N-methylnitrile ylide | Methyl acrylate | 2,5-dihydropyrrole-3-carboxylate | FMO analysis (HOMO(ylide)-LUMO(dipolarophile) control) |

| C-methyl-N-phenylnitrile ylide | Styrene | 2,5-dihydro-1,5-diphenyl-2-methylpyrrole | Transition state energy calculations |

The photochemistry of 2H-azirenes often involves transitions between different electronic states, a phenomenon that cannot be adequately described by traditional transition state theory. jhu.edu Nonadiabatic dynamics simulations, which explicitly model the coupling between nuclear and electronic motions, are essential for understanding these processes. ruhr-uni-bochum.deresearchgate.net

As mentioned previously, the photochemical cleavage of the C-C bond in 2H-azirines is an ultrafast nonadiabatic process. nih.gov Simulations have shown that upon excitation to the S₁ (¹nπ*) state, the molecule rapidly evolves towards a conical intersection with the ground state (S₀), leading to the formation of the nitrile ylide. nih.gov This provides a detailed, time-resolved picture of the bond-breaking event.

The wavelength of irradiation can also influence the photochemical outcome. For example, in the case of 3-methyl-2-phenyl-2H-azirine, irradiation at 254 nm leads to the formation of a nitrile ylide, while irradiation above 300 nm results in a triplet vinylnitrene and a ketenimine. researchgate.net Nonadiabatic dynamics simulations can help to rationalize these wavelength-dependent photochemical pathways by exploring the potential energy surfaces of different excited states and the probabilities of transitions between them. nih.gov

The table below outlines the key features of nonadiabatic dynamics simulations and their application to understanding the photochemistry of 2H-azirenes.

| Photochemical Process | Key Insight from Nonadiabatic Dynamics | Timescale |

|---|---|---|

| C-C bond cleavage in 2H-azirine upon nπ* excitation | Proceeds through an S₁/S₀ conical intersection | <100 fs |

| Wavelength-dependent photochemistry of substituted 2H-azirenes | Differential population of and transitions between various excited states (e.g., nπ* vs. ππ*) | fs to ps |

Advanced Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be required for the unambiguous assignment of all proton, carbon, and nitrogen signals.

The ¹H NMR spectrum is used to identify the different proton environments within the molecule. For 3-Methyl-2-(propan-2-yl)-2H-azirene, four distinct proton signals are expected. The integration of these signals would correspond to a 1:1:6:3 ratio. Protons on the highly strained 2H-azirine ring typically appear at characteristic chemical shifts. ipb.pt

The expected proton assignments are detailed in the table below. The isopropyl methine proton (H-a) would appear as a septet due to coupling with the six equivalent protons of the two methyl groups (H-b). The proton on the azirine ring (H-c) would likely be a singlet, though long-range coupling could potentially be observed. The two isopropyl methyl groups are diastereotopic and may exhibit slightly different chemical shifts, but are often observed as a single doublet. The methyl group attached to the C=N bond of the azirine ring (H-d) would appear as a singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-a | (CH₃)₂CH - | 2.5 - 3.0 | Septet | ~7.0 |

| H-b | (CH₃ )₂CH- | 1.1 - 1.3 | Doublet | ~7.0 |

| H-c | Azirine CH | 2.0 - 4.0 ipb.pt | Singlet | - |

| H-d | Azirine C-CH₃ | 1.8 - 2.2 | Singlet | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization. The structure of this compound contains five distinct carbon atoms. The most characteristic signals are those of the azirine ring carbons. The sp²-hybridized carbon (C-3), part of the C=N bond, is expected to resonate significantly downfield (δ 160-170 ppm), while the sp³-hybridized carbon (C-2) will appear further upfield. ipb.pt

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | Azirine C -CH₃ | 160 - 170 ipb.pt |

| C-2 | Azirine C H | 35 - 45 ipb.pt |

| C-3 | Azirine C-C H₃ | 15 - 25 |

| C-4 | (C H₃)₂C H- | 30 - 40 |

| C-5 | (C H₃)₂CH- | 20 - 25 |

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom. wikipedia.org For this compound, a single ¹⁵N signal is expected. The nitrogen atom is in a unique environment: part of a highly strained three-membered ring and involved in a double bond (imine-like). This would result in a characteristic chemical shift that is sensitive to substitution and ring strain. researchgate.netcaltech.edu The use of ¹⁵N-labeled precursors during synthesis can greatly enhance signal detection. nih.gov

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations. youtube.comnih.gov

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. sdsu.edu A crucial cross-peak would be observed between the isopropyl methine proton (H-a) and the isopropyl methyl protons (H-b), confirming the presence of the isopropyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It would be used to definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-a with C-4, H-b with C-5, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular skeleton. nih.gov Key expected correlations include:

From the isopropyl methyl protons (H-b) to the isopropyl methine carbon (C-4) and the azirine ring carbon (C-2).

From the azirine methyl protons (H-d) to the azirine ring carbons C-1 and C-2.

From the azirine ring proton (H-c) to carbons C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bond connectivity. It would be used to confirm the stereochemistry and spatial proximity of the substituents on the azirine ring. For example, a NOESY correlation between the azirine ring proton (H-c) and the isopropyl methine proton (H-a) would confirm their proximity.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy states. It is used to identify the presence of specific functional groups. The key vibrational mode for this compound would be the C=N stretching frequency of the strained azirine ring.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Azirine C-H |

| 2980 - 2850 | C-H Stretch | Alkyl (isopropyl, methyl) |

| 1750 - 1700 | C=N Stretch | Azirine ring |

| 1470 - 1450 | C-H Bend | CH₂, CH₃ |

| 1385 - 1365 | C-H Bend | Isopropyl (characteristic doublet) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₃N), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at the exact mass, confirming the elemental composition. The fragmentation pattern would provide further structural evidence. nih.gov

The molecular weight is 111.1048 g/mol . Common fragmentation pathways would likely involve the loss of stable alkyl radicals from the substituents or cleavage of the strained ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment | Identity of Lost Fragment |

|---|---|---|

| 111 | [C₇H₁₃N]⁺ | Molecular Ion |

| 96 | [C₆H₁₀N]⁺ | Loss of a methyl radical (•CH₃) |

| 68 | [C₄H₆N]⁺ | Loss of an isopropyl radical (•C₃H₇) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. Although a crystal structure for the specific compound this compound is not publicly available, analysis of related 2H-azirine derivatives provides a strong model for its expected structural characteristics.

Studies on various substituted 2H-azirines consistently reveal a strained three-membered ring. researchgate.netrsc.org A notable and recurring feature in the crystal structures of 3-amino-2H-azirines is an unusually long formal N-C single bond, often measuring around 1.57 Å. nih.gov This elongation is indicative of the inherent ring strain and influences the molecule's reactivity, predisposing the C2-N bond to cleavage in thermal reactions. researchgate.netrsc.org

For a hypothetical crystal of this compound, we can anticipate the collection of data such as the unit cell dimensions, space group, and atomic coordinates. The resulting model would precisely define the bond lengths and angles of the isopropyl and methyl substituents relative to the azirene ring. This information is critical for understanding the steric and electronic effects these groups impart on the strained heterocyclic core.

Representative Crystallographic Data for 2H-Azirine Derivatives

| Parameter | 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine nih.gov | propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetate nih.gov | 3-(Propan-2-ylidene)benzofuran-2(3H)-one researchgate.net |

| Formula | C22H20N2 | C12H13NO5S | C11H10O2 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/c | P21/c |

| a (Å) | Not Reported | 8.0922 (3) | 7.1869 (3) |

| b (Å) | Not Reported | 9.2314 (4) | 18.0636 (10) |

| c (Å) | Not Reported | 17.7414 (8) | 13.1656 (7) |

| β (˚) | Not Reported | 100.075 (2) | 96.763 (3) |

| V (ų) | Not Reported | 1304.89 (9) | 1697.28 (15) |

| Z | Not Reported | 4 | 8 |

This table presents data from related heterocyclic structures to illustrate typical crystallographic parameters, as specific data for this compound is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For 2H-azirines, the electronic transitions are influenced by the substituents on the ring.

The photochemistry of 2H-azirines is particularly sensitive to the wavelength of irradiation, indicating distinct electronic transitions. researchgate.net Photolysis of azirines at wavelengths under 300 nm can lead to the generation of nitrile ylides, which are dipolar compounds. wikipedia.org This process involves the cleavage of the C-C bond within the azirine ring. researchgate.net In contrast, irradiation at longer wavelengths (above 300 nm) often results in the cleavage of the C-N bond, forming a triplet vinylnitrene. researchgate.netnih.gov

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to these photochemical pathways. The presence of the alkyl substituents (methyl and isopropyl) would likely result in absorptions at the lower end of the UV range. Laser flash photolysis studies on related compounds, such as 3-methyl-2-phenyl-2H-azirine, have identified transient absorptions for intermediates like ylides (around 340 nm) and triplet vinylnitrenes (around 440 nm). researchgate.netnih.gov The specific absorption maxima (λmax) and molar absorptivity (ε) for this compound would provide crucial data on its electronic behavior and photochemical reactivity.

Expected Electronic Transitions for 2H-Azirine Derivatives

| Transition Type | Wavelength (nm) | Resulting Species |

| π → π | < 300 | Nitrile Ylide |

| n → π | > 300 | Triplet Vinylnitrene |

This table is a generalized representation of the electronic transitions observed in 2H-azirine systems based on photochemical studies.

Advanced Synthetic Applications of 2h Azirines

Construction of Nitrogen-Containing Heterocyclic Systems

2H-Azirines serve as potent precursors for a variety of nitrogen heterocycles through ring-expansion reactions, cycloadditions, and rearrangement cascades. acs.orgresearchgate.net Their ability to function as electrophiles, dienophiles, or dipolarophiles, and to generate reactive intermediates like vinyl nitrenes and nitrile ylides, underpins their synthetic utility. beilstein-journals.orgresearchgate.net

Pyrroles and Pyrroline Derivatives

The synthesis of substituted pyrroles and their partially saturated analogs, pyrrolines, represents a significant application of 2H-azirine chemistry. These five-membered heterocycles are ubiquitous in natural products and medicinal chemistry. Several catalytic and domino reactions have been developed to construct the pyrrole ring from 2H-azirines.

One effective method involves the nickel(II)-catalyzed reaction of 2H-azirine-2-carbonyl azides with 1,3-dicarbonyl compounds, such as acetylacetone, which provides functionalized 2-(azidocarbonyl)pyrroles in good to excellent yields. nih.gov Similarly, cobalt(II) can catalyze the reaction of 2H-azirine-2-carbonylbenzotriazoles with 1,3-diketones to afford 2-((benzotriazol-1-yl)carbonyl)pyrroles. nih.gov An iron-catalyzed radical cycloaddition of enamides and 2H-azirines also yields valuable triaryl-substituted pyrroles under mild conditions. nih.gov